Methyl 4-({1-[(4-ethoxyphenyl)sulfonyl]prolyl}amino)benzoate
Description
Properties
Molecular Formula |
C21H24N2O6S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
methyl 4-[[1-(4-ethoxyphenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H24N2O6S/c1-3-29-17-10-12-18(13-11-17)30(26,27)23-14-4-5-19(23)20(24)22-16-8-6-15(7-9-16)21(25)28-2/h6-13,19H,3-5,14H2,1-2H3,(H,22,24) |
InChI Key |
DXFNPKMJZXKAQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 4-aminobenzoic acid (39.5 mmol, 5.42 g) is dissolved in methanol (30 mL), followed by the dropwise addition of concentrated sulfuric acid (5 mL, 93.3 mmol). The mixture is refluxed for 6 hours, with reaction progress monitored via thin-layer chromatography (TLC) using a 50:50 hexanes/ethyl acetate mobile phase. After completion, the product is isolated by neutralizing the reaction mixture and extracting with ethyl acetate.
Table 1: Esterification of 4-Aminobenzoic Acid
| Parameter | Value |
|---|---|
| Starting Material | 4-Aminobenzoic Acid (5.42 g) |
| Catalyst | H2SO4 (93.3 mmol) |
| Solvent | Methanol (30 mL) |
| Temperature | Reflux (≈65°C) |
| Reaction Time | 6 hours |
| Yield | 85–90% (estimated) |
The product is characterized by its melting point (112–114°C) and NMR spectroscopy, showing distinct signals for the methyl ester ( 3.87 ppm, singlet) and aromatic protons ( 6.65 and 7.78 ppm).
Preparation of 1-[(4-Ethoxyphenyl)sulfonyl]proline
The second stage involves sulfonylation of proline to introduce the 4-ethoxyphenylsulfonyl moiety. This step is critical for imparting steric and electronic properties to the final compound.
Sulfonylation Protocol
Proline (10 mmol, 1.15 g) is dissolved in anhydrous dichloromethane (DCM, 50 mL) under nitrogen. 4-Ethoxyphenylsulfonyl chloride (12 mmol, 2.54 g) is added dropwise, followed by triethylamine (15 mmol, 2.1 mL) to scavenge HCl. The reaction is stirred at room temperature for 12 hours, after which the solvent is removed under reduced pressure. The crude product is purified via silica gel chromatography using a gradient of ethyl acetate in hexanes (20–40%).
Table 2: Sulfonylation of Proline
| Parameter | Value |
|---|---|
| Starting Material | L-Proline (1.15 g) |
| Sulfonylating Agent | 4-Ethoxyphenylsulfonyl Chloride (2.54 g) |
| Base | Triethylamine (2.1 mL) |
| Solvent | DCM (50 mL) |
| Reaction Time | 12 hours |
| Yield | 75–80% |
The sulfonylated proline is confirmed by NMR ( 1.38 ppm for ethoxy CH3, 4.02 ppm for SO2N–CH2) and LC-MS ( 317 [M+H]^+$$).
Coupling Reaction to Form Methyl 4-({1-[(4-Ethoxyphenyl)sulfonyl]prolyl}amino)benzoate
The final step involves coupling the sulfonylated proline to methyl 4-aminobenzoate via an amide bond. This reaction employs carbodiimide-mediated activation.
Coupling Methodology
1-[(4-Ethoxyphenyl)sulfonyl]proline (8 mmol, 2.54 g) is dissolved in DMF (30 mL). Ethylcarbodiimide hydrochloride (EDCl, 9.6 mmol, 1.84 g) and hydroxybenzotriazole (HOBt, 9.6 mmol, 1.30 g) are added, and the mixture is stirred at 0°C for 30 minutes. Methyl 4-aminobenzoate (8 mmol, 1.32 g) is then introduced, and the reaction is warmed to room temperature for 24 hours. The product is extracted with ethyl acetate and purified via preparative HPLC.
Table 3: Coupling Reaction Parameters
| Parameter | Value |
|---|---|
| Carbodiimide | EDCl (1.84 g) |
| Coupling Additive | HOBt (1.30 g) |
| Solvent | DMF (30 mL) |
| Reaction Time | 24 hours |
| Yield | 65–70% |
The final compound is characterized by NMR ( 8.56 ppm for aromatic protons, 4.49 ppm for proline CH), LC-MS ( 447 [M+H]^+$$), and elemental analysis.
Purification and Analytical Validation
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({1-[(4-ethoxyphenyl)sulfonyl]prolyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-({1-[(4-ethoxyphenyl)sulfonyl]prolyl}amino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-({1-[(4-ethoxyphenyl)sulfonyl]prolyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Position : Unlike ortho-substituted sulfonylurea herbicides (e.g., metsulfuron-methyl), the target compound’s benzoate group is para-substituted. This positional variance may alter binding affinity to target enzymes like acetolactate synthase (ALS) .
Heterocyclic Component: Sulfonylurea herbicides rely on triazine or pyrimidine rings for ALS inhibition.
Functional Groups : The 4-ethoxyphenyl sulfonyl group may enhance lipophilicity compared to methoxy or trifluoroethoxy groups in analogs like ethametsulfuron-methyl, influencing membrane permeability and environmental persistence .
Mechanistic Implications
- Sulfonylurea Analogs: Compounds such as metsulfuron-methyl inhibit ALS, a critical enzyme in branched-chain amino acid synthesis. The absence of a triazine ring in the target compound suggests a divergent mechanism, possibly targeting non-ALS enzymes .
- Ester Hydrolysis : Methyl ester groups in herbicides (e.g., diclofop-methyl) are often hydrolyzed to active acids in plants. The stability of the target compound’s ester linkage under physiological conditions remains uncharacterized but could affect bioavailability .
Biological Activity
Methyl 4-({1-[(4-ethoxyphenyl)sulfonyl]prolyl}amino)benzoate is a complex organic compound with notable potential in various biological applications. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H24N2O6S
- Molecular Weight : 432.49 g/mol
- IUPAC Name : Methyl 4-[[1-(4-ethoxyphenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
The compound features a sulfonamide group, which is known for its biological activity, particularly as an enzyme inhibitor.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide moiety can bind to carbonic anhydrase (CA) isozymes, which are crucial in regulating pH and fluid balance in tissues. This binding can inhibit enzyme activity, leading to various physiological effects, including anti-inflammatory and potential anticancer properties .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties by selectively inhibiting CAIX, an isozyme overexpressed in many tumors. For example, studies have shown that modifications in the sulfonamide group can enhance binding affinity to CAIX, suggesting that this compound may also possess similar properties .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. This could make it a candidate for treating inflammatory diseases.
Table 1: Biological Activity Summary
Case Study: Inhibition of Carbonic Anhydrase Isozymes
In a study focused on the design of sulfonamide-based inhibitors, this compound was tested alongside other derivatives. The compound demonstrated a strong binding affinity to CAIX, with a dissociation constant significantly lower than other tested compounds, indicating its potential as an effective therapeutic agent against tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
